2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
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Overview
Description
2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a complex organic compound known for its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in polymer production and catalysis, contributing to the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes such as inhibition or activation of enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cycloalkanes: These compounds have similar bicyclic structures but differ in functional groups and reactivity.
Boronic Esters: These compounds share some synthetic routes and reaction conditions but have different applications and properties.
Uniqueness
2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid stands out due to its specific functional groups and unique reactivity, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
5,6-dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-6-4-5(7(13)10(16)17)8(14)9(6)15/h5-9,14-15H,4H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZFBEXMGJSURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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